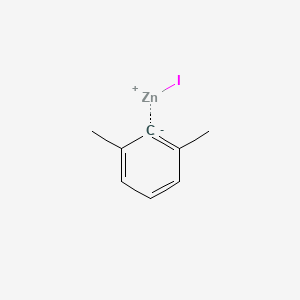

1,3-dimethylbenzene-2-ide;iodozinc(1+)

Description

Structure

3D Structure of Parent

Properties

IUPAC Name |

1,3-dimethylbenzene-2-ide;iodozinc(1+) | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9.HI.Zn/c1-7-4-3-5-8(2)6-7;;/h3-5H,1-2H3;1H;/q-1;;+2/p-1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ICFSRUQUABCSLN-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=[C-]C(=CC=C1)C.[Zn+]I | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9IZn | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

297.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1,3 Dimethylbenzene 2 Ide;iodozinc 1+ and Analogous Aryl Zinc Iodides

Precursor Synthesis and Regioselective Halogenation of 1,3-Dimethylbenzene Derivatives

The primary precursor for the synthesis of 1,3-dimethylbenzene-2-ide;iodozinc(1+) is 2-iodo-1,3-dimethylbenzene (B54174) (also known as 2-iodo-m-xylene). sigmaaldrich.com The synthesis of this key intermediate requires the regioselective introduction of an iodine atom at the C2 position of the 1,3-dimethylbenzene (m-xylene) ring, positioned between the two methyl groups.

The direct iodination of m-xylene (B151644) can be challenging due to the directing effects of the two methyl groups, which activate the C4 and C6 positions for electrophilic substitution. Therefore, indirect methods are often employed to achieve the desired 2-iodo substitution. A common strategy involves the diazotization of the corresponding aniline, 2,6-dimethylaniline. This multi-step process typically starts from a more readily available precursor like 3-nitro-o-xylene. chemicalbook.com The process involves the reduction of the nitro group to an amine, followed by a Sandmeyer-type reaction where the resulting diazonium salt is treated with an iodide source, such as potassium iodide, to introduce the iodine atom at the desired position. chemicalbook.com

The development of methods for stereocontrolled halogenation is a significant area of research, often addressing challenges in regioselectivity when multiple reactive sites are present. nih.gov For instance, in complex molecules, achieving specific regioselectivity can involve strategies like the ring-opening of epoxides or aziridines with halide reagents, where directing groups or catalysts control the position of halide attack. nih.gov While not directly applied to simple arenes like m-xylene, these principles underscore the importance of controlling regioselectivity in halogenation reactions, which is crucial for preparing the correct aryl halide precursor for organozinc synthesis.

| Precursor | CAS Number | Molecular Formula | Molecular Weight ( g/mol ) |

| 2-Iodo-1,3-dimethylbenzene | 608-28-6 | C₈H₉I | 232.06 |

| 1,3-Dimethylbenzene (m-Xylene) | 108-38-3 | C₈H₁₀ | 106.17 |

| 2,6-Dimethylaniline | 87-62-7 | C₈H₁₁N | 121.18 |

| 3-Nitro-o-xylene | 552-60-3 | C₈H₉NO₂ | 151.16 |

Direct Zinc Insertion Strategies

The direct insertion of metallic zinc into the carbon-iodine bond of an aryl iodide is one of the most straightforward and atom-economical methods for preparing arylzinc iodides. mdpi.com This oxidative addition process is highly valued for its selectivity and compatibility with various functional groups. mdpi.comriekemetals.com

Activated Zinc Methodologies (e.g., Rieke Zinc)

Standard commercial zinc powder can be sluggish to react. To overcome this, highly reactive forms of zinc are often used. Rieke Zinc, prepared by the reduction of a zinc salt (like ZnCl₂) with a potent reducing agent such as lithium or sodium, is a prominent example. riekemetals.comnih.gov This activated zinc readily undergoes oxidative addition to a wide range of organic halides, including aryl iodides, under mild conditions. riekemetals.com The reaction of Rieke Zinc with aryl iodides is generally complete overnight at room temperature or within a couple of hours under reflux. riekemetals.com The high reactivity of Rieke Zinc allows for the formation of organozinc reagents from halides that are typically unreactive with commercial zinc dust. nih.gov

Catalytic Zinc Insertion Protocols (e.g., Nickel-Catalyzed)

To circumvent the need for stoichiometric amounts of highly reactive metals, catalytic methods have been developed. Nickel complexes have proven to be effective catalysts for the insertion of zinc into carbon-halogen and even carbon-oxygen bonds. acs.orgnih.govd-nb.info These protocols expand the scope of direct zincation to less reactive electrophiles like aryl chlorides and sulfonates, which are often more economical or readily available than the corresponding iodides. d-nb.info For example, a system using a nickel(II) chloride-diethyl phosphite (B83602) combination has been shown to be highly efficient for generating arylzinc halides for subsequent cross-coupling reactions, requiring only a very low catalyst loading (e.g., 0.05 mol %). acs.org Nickel-catalyzed zincation provides a powerful and sustainable alternative for generating valuable arylzinc reagents. nih.govd-nb.info

Influence of Activating Agents and Additives (e.g., Lithium Halide Salts)

| Method | Key Features | Typical Substrates | Reference(s) |

| Rieke Zinc | Uses highly activated zinc powder; mild reaction conditions. | Alkyl, aryl, and vinyl halides. | riekemetals.comnih.gov |

| Nickel Catalysis | Enables use of less reactive halides (chlorides, sulfonates). | Aryl bromides, triflates, activated chlorides, sulfonates. | acs.orgd-nb.info |

| LiCl Activation | Simple, inexpensive additive; solubilizes RZnX from the zinc surface. | Aryl and alkyl iodides and bromides. | nih.govorganic-chemistry.orgnih.gov |

Transmetalation Routes for Organozinc Iodide Formation

Transmetalation involves the transfer of an organic group from a more electropositive metal to zinc. This method is particularly useful when the direct insertion of zinc is problematic or when the required organometallic precursor is easily accessible. mdpi.comresearchgate.net

From Aryl Organolithium Precursors

A common and efficient transmetalation route begins with the formation of an aryllithium reagent, typically through lithium-halogen exchange between an aryl halide and an organolithium compound like tert-butyllithium. researchgate.net The resulting aryllithium species is then treated with a zinc salt, such as zinc iodide (ZnI₂), to generate the desired arylzinc iodide. This method is often highly efficient and can be the preferred route for obtaining a reactive organozinc species for subsequent reactions like Negishi cross-couplings. researchgate.net For example, alkylzinc reagents prepared from an alkyllithium and zinc iodide have been shown to couple effectively with aryl iodides. researchgate.net This two-step sequence provides a reliable pathway to arylzinc reagents, complementing the direct insertion methodologies.

From Aryl Grignard Reagents

A prevalent and robust method for preparing arylzinc halides is through the transmetalation of a corresponding aryl Grignard reagent with a zinc halide. nih.govsigmaaldrich.com This process involves the exchange of the magnesium metal in the Grignard reagent for zinc.

The synthesis begins with the formation of the Grignard reagent, such as 2,6-dimethylphenylmagnesium bromide, from its aryl halide precursor (e.g., 2-bromo-1,3-dimethylbenzene). This is then reacted with a zinc halide, typically anhydrous zinc chloride (ZnCl₂) or zinc iodide (ZnI₂), in an ethereal solvent like tetrahydrofuran (B95107) (THF). nih.govreddit.com The reaction results in the desired arylzinc halide and a magnesium halide salt as a byproduct. One challenge with this method is that the resulting magnesium salts can sometimes complicate purification and subsequent reactions, potentially rendering the system heterogeneous. reddit.com To mitigate this, techniques such as precipitation of the magnesium salts with agents like 1,4-dioxane (B91453) can be employed. reddit.com

The general reaction is as follows: Ar-MgX + ZnX'₂ → Ar-ZnX' + MgXX' (where Ar = 1,3-dimethylbenzene-2-ide, X and X' = halides)

This method is widely applicable and serves as a foundational technique in organozinc chemistry. nih.gov

From Other Organometallic Species (e.g., Boron, Tin)

Beyond Grignard reagents, other organometallic species can serve as precursors for arylzinc halides through transmetalation. These alternative routes can offer advantages in terms of functional group compatibility and reaction conditions.

From Organoboron Compounds: Arylboronic acids or their esters can be converted to arylzinc reagents. While less direct than the Grignard route, this pathway is valuable when the corresponding boronic acid is readily available or when the conditions for Grignard formation are incompatible with the substrate. The process generally involves the reaction of the arylboronic acid with a zinc source, sometimes requiring additives to facilitate the transfer of the aryl group.

From Organotin Compounds: The transmetalation from organotin compounds (arylstannanes) to arylzinc reagents is also a viable, albeit multi-step, process. ijmpronline.com This typically involves a two-step sequence: first, a tin-lithium exchange reaction is performed by treating the arylstannane with an organolithium reagent like n-butyllithium (BuLi) at low temperatures. ijmpronline.com The resulting aryllithium species is then immediately transmetalated by adding a zinc halide (e.g., ZnBr₂) to furnish the desired arylzinc halide. ijmpronline.com This method has been shown to proceed with retention of configuration for chiral precursors. ijmpronline.com

Optimization of Reaction Parameters for Enhanced Yields and Purity

Achieving high yields and purity in the synthesis of arylzinc reagents is paramount for their successful application in subsequent reactions. The optimization of several key parameters, including solvent, temperature, and the use of catalysts or additives, is crucial. nih.govacs.org

The direct insertion of zinc metal into aryl halides is a common alternative to transmetalation and is highly influenced by reaction conditions. The reactivity of the zinc metal itself is a critical factor; highly reactive forms like Rieke® Zinc can react directly with less reactive aryl bromides and chlorides, tolerating a wide array of functional groups. sigmaaldrich.com

Key parameters for optimization include:

Solvent: Tetrahydrofuran (THF) is the most common solvent for these reactions. ijmpronline.com However, for certain substrates or to enhance reaction rates, solvent mixtures or more polar aprotic co-solvents like N,N-dimethylformamide (DMF), N-methyl-pyrrolidone (NMP), or 1,3-dimethyl-3,4,5,6-tetrahydro-2(1H)-pyrimidinone (DMPU) can be beneficial. nih.govtum.de

Additives/Catalysts: The addition of lithium chloride (LiCl) is a widely adopted strategy to accelerate the rate of zinc insertion into aryl halides, often allowing for lower reaction temperatures and accommodating a broader range of functional groups. nih.govacs.org Catalytic amounts of other metal salts, such as indium(III) chloride (InCl₃) or cobalt halides, can also significantly improve reaction efficiency and yields, particularly for less reactive aryl bromides and chlorides. nih.govorganic-chemistry.org

Temperature: Reaction temperatures are substrate-dependent. While direct insertion into reactive aryl iodides can proceed at room temperature or with gentle heating (e.g., 50 °C), less reactive halides may require higher temperatures. nih.gov The use of catalysts can often lower the required temperature. nih.gov

Below is a table summarizing the effect of various parameters on the synthesis of arylzinc reagents.

| Parameter | Condition/Reagent | Effect on Reaction | Typical Substrates | Reference |

|---|---|---|---|---|

| Activating Agent | LiCl | Accelerates zinc insertion, improves yields, allows lower temperatures. | Aryl Iodides, Aryl Bromides | nih.gov |

| Catalyst | InCl₃ (3 mol %) / LiCl (30 mol %) | Enables convenient preparation from aryl iodides in THF at 50 °C with high yields. | Polyfunctional Aryl Iodides | nih.gov |

| Catalyst | In(acac)₃ (3 mol %) / LiCl (150 mol %) | Promotes smooth zinc insertion into aryl and heteroaryl bromides. | Aryl/Heteroaryl Bromides | nih.gov |

| Catalyst | Cobalt Halide / Pyridine | Allows electrochemical synthesis from aryl chlorides and bromides at room temperature. | Aryl Chlorides/Bromides | organic-chemistry.org |

| Solvent System | THF/DMPU (1:1) | Shortens reaction times and allows preparation of keto-substituted arylzinc reagents. | Keto-substituted Aryl Iodides | nih.gov |

| Zinc Source | Rieke® Zinc | Highly reactive zinc that inserts into aryl bromides and chlorides directly. | Aryl Bromides, Aryl Chlorides | sigmaaldrich.com |

Handling and Storage Protocols for Air and Moisture Sensitive Organozinc Reagents

Organozinc compounds, including 1,3-dimethylbenzene-2-ide;iodozinc(1+), are highly sensitive to air and moisture and are often pyrophoric, meaning they can ignite spontaneously upon contact with air. uky.eduacs.orgacs.org Therefore, strict adherence to established handling and storage protocols is essential to ensure safety and maintain the reagent's integrity.

Inert Atmosphere Techniques: All manipulations must be performed under an inert atmosphere, typically dry argon or nitrogen. sigmaaldrich.com This is achieved using specialized equipment:

Gloveboxes: Provide a sealed, controlled inert environment for handling solids and preparing solutions. uky.edu

Schlenk Lines: A dual vacuum-inert gas manifold system used with specialized glassware (Schlenk flasks) that allows for the manipulation of reagents without exposure to the atmosphere. uky.edu

Personal Protective Equipment (PPE): Appropriate PPE is mandatory when working with pyrophoric reagents. labmanager.com

Eye Protection: Chemical splash goggles and a face shield must be worn. labmanager.com

Body Protection: A flame-resistant lab coat is essential. Clothing made of synthetic materials like polyester (B1180765) should be avoided. labmanager.com

Hand Protection: Nitrile gloves are combustible; it is recommended to wear flame-resistant gloves (e.g., neoprene) over a pair of nitrile gloves for dual protection. labmanager.com

Transfer Techniques: Liquid organozinc reagents are transferred using air-free techniques:

Syringes: For smaller volumes, oven-dried syringes with locking mechanisms can be used to withdraw the reagent from a septum-sealed bottle (e.g., a Sure/Seal™ bottle) and transfer it to the reaction vessel. labmanager.com The system must be maintained under a positive pressure of inert gas. sigmaaldrich.com

Cannula Transfer: For larger volumes, a double-tipped needle (cannula) is used to transfer the liquid from one sealed vessel to another under a positive pressure of inert gas. labmanager.com

Storage:

Organozinc reagents should be stored in their original sealed containers, such as Sure/Seal™ bottles, which are often kept in a secondary metal can for additional protection. sigmaaldrich.com

Storage areas must be away from heat, flames, and any sources of water or oxidizers. labmanager.com It is good practice to store them in a desiccator or a dedicated cabinet for reactive reagents. sigmaaldrich.com

All containers must be clearly labeled with the chemical identity and associated hazards. labmanager.com

Spill and Disposal:

In case of a spill, a container of an appropriate smothering agent, such as powdered lime or dry sand, should be readily accessible. sigmaaldrich.comcolumbia.edu

All materials contaminated with organozinc reagents, including empty containers and used syringes, must be treated as hazardous waste and quenched carefully before disposal according to institutional guidelines. labmanager.com

By following these rigorous protocols, researchers can safely and effectively utilize the synthetic power of 1,3-dimethylbenzene-2-ide;iodozinc(1+) and other sensitive organometallic reagents.

Advanced Spectroscopic and Diffraction Techniques for Structural Elucidation of 1,3 Dimethylbenzene 2 Ide;iodozinc 1+

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for probing the structure of molecules in solution. It provides detailed information about the chemical environment of specific nuclei, the connectivity between atoms, and dynamic processes that may be occurring.

Multi-Nuclear NMR Analysis (e.g., ¹H, ¹³C, ⁶⁷Zn)

A multi-nuclear NMR approach provides a holistic view of the 1,3-dimethylbenzene-2-ide;iodozinc(1+) structure.

¹H and ¹³C NMR: These standard NMR experiments are crucial for confirming the identity and purity of the organic ligand. For the 1,3-dimethylbenzene (m-xylene) moiety, distinct signals are expected for the aromatic protons and carbons, as well as for the two methyl groups. docbrown.infodocbrown.info Due to the molecule's symmetry, the ¹³C NMR spectrum of the 1,3-dimethylbenzene precursor shows five distinct signals for the aromatic carbons and one for the methyl carbons. docbrown.info Upon formation of the organozinc complex, the electronic environment of the carbon atom directly bonded to the zinc (C2) is significantly altered, leading to a substantial change in its ¹³C chemical shift. Similarly, the adjacent protons experience shifts in their ¹H NMR signals.

| Position | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

|---|---|---|

| C1, C3 (CH₃) | ~2.3 | ~21 |

| C2-Zn | - | Shifted significantly upon metallation |

| C4, C6 | ~7.0-7.2 | ~128-130 |

| C5 | ~7.0-7.2 | ~126-128 |

⁶⁷Zn NMR: Zinc possesses only one NMR-active isotope, ⁶⁷Zn, which presents significant challenges for analysis. uu.nl Its low natural abundance (4.10%), low gyromagnetic ratio, and large quadrupole moment result in a nucleus with very low receptivity and typically broad signals. huji.ac.ilresearchgate.net Consequently, ⁶⁷Zn NMR is not routinely employed for structural characterization of organozinc compounds unless specialized techniques and high-field spectrometers are used, often in solid-state NMR studies of highly symmetric environments. researchgate.netnih.gov For a compound like 1,3-dimethylbenzene-2-ide;iodozinc(1+), obtaining a meaningful ⁶⁷Zn solution NMR spectrum would be exceptionally difficult.

2D NMR Techniques for Structural Connectivity and Solution Dynamics (e.g., COSY, HSQC, HMBC)

Two-dimensional (2D) NMR experiments are powerful tools for unambiguously assigning signals and mapping out the covalent framework of the molecule.

COSY (Correlation Spectroscopy): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks. For the title compound, COSY would show correlations between the aromatic protons on the xylene ring, confirming their relative positions (e.g., H4 coupling to H5, and H5 coupling to H6).

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the carbon signals to which they are directly attached (one-bond ¹H-¹³C correlations). It is invaluable for assigning the ¹³C signals of the protonated aromatic carbons and the methyl groups.

HMBC (Heteronuclear Multiple Bond Correlation): HMBC detects longer-range correlations (typically 2-3 bonds) between protons and carbons. This is particularly useful for identifying quaternary carbons (those with no attached protons), such as C1, C2, and C3 of the aromatic ring. For example, the methyl protons would show an HMBC correlation to carbons C1 and C3, as well as to the adjacent aromatic carbon C2, definitively confirming the substitution pattern.

Variable Temperature NMR Studies for Exchange Processes and Fluxionality

Organozinc halides in solution can exist in equilibrium between monomeric, dimeric, and higher aggregated states, a phenomenon known as the Schlenk equilibrium. nih.gov Variable-temperature (VT) NMR is the primary method for investigating such dynamic processes. nih.gov By recording NMR spectra at different temperatures, one can observe changes in the signals that indicate chemical exchange. For instance, if 1,3-dimethylbenzene-2-ide;iodozinc(1+) were to form a bridged dimer in solution, VT-NMR could potentially be used to study the rate of exchange between the monomeric and dimeric species. Coalescence of signals at higher temperatures would indicate a fast exchange process, and lineshape analysis can provide thermodynamic activation parameters for this fluxional behavior. nih.gov

NMR-Based Mechanistic Probing of Reaction Intermediates

¹H NMR spectroscopy is a powerful tool for monitoring reaction kinetics and identifying intermediates in the formation of organozinc reagents. nih.govescholarship.org The synthesis of 1,3-dimethylbenzene-2-ide;iodozinc(1+) typically involves the oxidative addition of zinc metal to 2-iodo-1,3-dimethylbenzene (B54174). By running the reaction in an NMR tube with a deuterated solvent, one can follow the disappearance of the starting material's signals and the appearance of the product's signals over time. This allows for the determination of reaction rates and the detection of any transient intermediates that might be present in sufficient concentration to be observed. Furthermore, NMR can be used to study the effect of solvents or additives (like lithium salts) on the structure of the final organozinc product in solution. nih.gov

Single-Crystal X-ray Diffraction Analysis

While NMR spectroscopy provides invaluable information about the structure in solution, single-crystal X-ray diffraction offers a definitive and high-resolution picture of the molecule's three-dimensional arrangement in the solid state. researchgate.net It is the most powerful technique for determining precise bond lengths, bond angles, and coordination geometries.

Elucidation of Solid-State Structures and Coordination Geometries of the Organozinc Moiety and its Adducts

For heteroleptic organozinc compounds of the type RZnX, the zinc center typically aims to achieve a coordination number of four, resulting in a tetrahedral or distorted tetrahedral geometry. uu.nlwikipedia.org In the absence of external donor ligands, these compounds often satisfy their coordination sphere by forming dimeric, trimeric, or polymeric structures where the halide atoms bridge between zinc centers. uu.nl

If single crystals of 1,3-dimethylbenzene-2-ide;iodozinc(1+) could be grown, X-ray diffraction would reveal the precise Zn-C and Zn-I bond lengths. In the presence of donor solvents like tetrahydrofuran (B95107) (THF) or pyridine, monomeric adducts are often formed, where solvent molecules coordinate to the zinc center to complete the tetrahedral geometry. iucr.org The analysis would provide key structural parameters.

| Parameter | Typical Value | Significance |

|---|---|---|

| Coordination Geometry at Zn | Distorted Tetrahedral | Indicates sp³-hybridization at the zinc center. uu.nl |

| Zn-C(aryl) Bond Length | ~2.0 Å | Defines the primary organometallic bond. |

| Zn-I Bond Length | ~2.5 - 2.6 Å | Reflects the covalent bond to the halide. |

| Zn-O/N (donor ligand) Bond Length | ~2.1 - 2.2 Å | Characterizes the coordinate bond to the solvent/adduct. |

| C-Zn-I Bond Angle | ~110° - 125° | Angles deviate from the ideal 109.5° due to steric and electronic differences between ligands. iucr.org |

| X-Zn-X (donor ligands) Bond Angle | ~95° - 110° |

The combination of these advanced spectroscopic and diffraction methods provides a powerful and complementary approach to fully elucidate the structure of 1,3-dimethylbenzene-2-ide;iodozinc(1+), offering critical insights into its fundamental chemical nature.

Analysis of Intermolecular Interactions and Aggregation Phenomena

The nature of organozinc halides in solution and the solid state is heavily influenced by intermolecular interactions and aggregation. uu.nl Compounds with the general formula RZnX, such as 1,3-dimethylbenzene-2-ide;iodozinc(1+), exhibit a pronounced tendency to form aggregates. uu.nl This behavior stems from the coordinatively unsaturated nature of the zinc center, which acts as a powerful electrophile, and the donor character of the iodide ligand. uu.nlwikipedia.org

In the solid state, single-crystal X-ray diffraction is the definitive method for determining the precise three-dimensional arrangement of atoms and molecules. wikipedia.orgnih.gov For organozinc compounds, this technique can reveal the formation of dimeric, trimeric, or polymeric structures bridged by halide atoms. uu.nl These studies provide exact bond lengths, angles, and crucial information on intermolecular contacts, such as van der Waals forces or weaker coordination interactions that dictate the crystal packing. wikipedia.orgmdpi.com

In solution, the scenario is more complex due to dynamic equilibria between various species. Techniques like NMR spectroscopy and cryoscopic molecular-weight determinations have been used to probe these interactions, though they often provide limited information on their own. uu.nlresearchgate.net The aggregation state is highly dependent on the solvent and the presence of coordinating agents or salts like lithium chloride. nih.govuni-muenchen.de The addition of such salts can break down larger aggregates and form more reactive "ate" complexes (zincates). nih.govuni-muenchen.de Computational studies, particularly ab initio molecular dynamics, complemented by X-ray absorption spectroscopy, offer powerful insights into the solvation states and the thermodynamic landscape of different species in solution. chemrxiv.orgresearchgate.netchemrxiv.org

Table 1: Representative Intermolecular Contact Distances for Aggregated Arylzinc Halides from X-ray Crystallography

| Interaction Type | Atom Pair | Typical Distance (Å) | Significance |

| Bridging Interaction | Zn···I | 2.70 - 3.00 | Indicates formation of halide-bridged dimers or oligomers. |

| van der Waals | C(aryl)···C(aryl) | 3.40 - 3.80 | Governs crystal packing and stacking of aromatic rings. |

| Weak Coordination | Zn···Solvent(O) | 2.10 - 2.40 | Shows interaction with donor solvents like THF, influencing solubility and reactivity. chemrxiv.org |

Vibrational Spectroscopy (IR and Raman)

Vibrational spectroscopy is a crucial tool for identifying the structural components of 1,3-dimethylbenzene-2-ide;iodozinc(1+).

Characterization of Key Functional Groups and Metal-Ligand Bonds

Infrared (IR) and Raman spectroscopy provide detailed information about the vibrational modes of a molecule, which are characteristic of specific chemical bonds and functional groups. compoundchem.comyoutube.com For 1,3-dimethylbenzene-2-ide;iodozinc(1+), these techniques are essential for confirming the presence of the aromatic ligand and characterizing the vital metal-carbon and metal-halogen bonds.

The 1,3-dimethylbenzene (m-xylene) ligand exhibits several characteristic vibrational bands. Aromatic C-H stretching vibrations typically appear in the 3100-3000 cm⁻¹ region. C=C stretching vibrations within the aromatic ring are found in the 1600-1450 cm⁻¹ range. The substitution pattern on the benzene ring can be further confirmed by analyzing the pattern of C-H out-of-plane bending bands in the 900-650 cm⁻¹ region. compoundchem.com

The metal-ligand bonds are found at lower frequencies (the far-IR and Raman region). The Zn-C (aryl) stretching vibration is a key indicator of the organometallic bond. Its frequency can be influenced by the other substituents on the zinc atom. The Zn-I stretching vibration is typically observed at even lower wavenumbers, generally below 250 cm⁻¹. rjpbcs.com The position and intensity of these bands provide insight into the strength and nature of the metal-ligand bonding. rjpbcs.com

Table 2: Characteristic Vibrational Frequencies for 1,3-dimethylbenzene-2-ide;iodozinc(1+)

| Vibrational Mode | Typical Frequency Range (cm⁻¹) | Spectroscopic Technique |

| Aromatic C-H Stretch | 3100 - 3000 | IR, Raman |

| Aromatic C=C Stretch | 1600 - 1450 | IR, Raman |

| C-H In-Plane Bend | 1300 - 1000 | IR, Raman |

| C-H Out-of-Plane Bend | 900 - 700 | IR, Raman |

| Zn-C (Aryl) Stretch | 600 - 400 | IR, Raman |

| Zn-I Stretch | 250 - 150 | Raman |

In-situ Monitoring of Reaction Progress

The formation of organozinc reagents, which is analogous to the well-studied Grignard reaction, can be monitored in real-time using in-situ spectroscopy. hzdr.demt.com This process analytical technology (PAT) approach is invaluable for understanding reaction kinetics, identifying transient intermediates, and ensuring process safety by detecting the accumulation of unreacted starting materials. hzdr.deresearchgate.net

By inserting an attenuated total reflectance (ATR) probe into the reaction vessel, Fourier-transform infrared (FTIR) spectroscopy can track the concentrations of reactants and products continuously. mt.comresearchgate.net For the synthesis of 1,3-dimethylbenzene-2-ide;iodozinc(1+) from 2-iodo-1,3-dimethylbenzene and zinc metal, the reaction progress can be followed by:

Monitoring the disappearance of reactant peaks: A characteristic C-I vibrational band from the 2-iodo-1,3-dimethylbenzene starting material would be selected and its intensity tracked over time.

Monitoring the appearance of product peaks: The formation of the Zn-C bond and shifts in the aromatic ring vibrations can be monitored to track the appearance of the 1,3-dimethylbenzene-2-ide;iodozinc(1+) product. mt.comacs.org

This real-time data allows for the precise determination of reaction initiation, rate of formation, and endpoint, which is crucial for optimizing reaction conditions and preventing hazardous exothermic events. hzdr.demt.com

Advanced Mass Spectrometry Techniques

Mass spectrometry is a powerful analytical technique for determining the mass-to-charge ratio of ions, providing information on molecular weight and structure. researchgate.net

Electrospray Ionization Mass Spectrometry (ESI-MS) for Solution-Phase Speciation

Understanding the behavior of organozinc compounds in solution is critical to understanding their reactivity. nih.govchemrxiv.org Electrospray ionization mass spectrometry (ESI-MS) is a particularly gentle ionization technique that allows for the transfer of ions from solution to the gas phase with minimal fragmentation. researchgate.netresearchgate.net This makes it an ideal tool for studying the complex speciation of 1,3-dimethylbenzene-2-ide;iodozinc(1+) in solution. nih.govuni-muenchen.de

ESI-MS studies on analogous organozinc systems have revealed the presence of a variety of species in equilibrium, including:

Monomeric species: The fundamental [RZnI] unit, often coordinated with solvent molecules.

Aggregates: Dimeric or higher-order aggregates such as [(RZnI)₂].

Zincates: Anionic "ate" complexes, for example [RZnI₂]⁻ or [R₂ZnI]⁻, which are often formed in the presence of halide salts and are considered highly reactive intermediates. nih.govuni-muenchen.de

A significant consideration in ESI-MS is its propensity to preferentially detect charged species. nih.gov Therefore, neutral compounds like R₂Zn or aggregates might be in equilibrium with small amounts of ionic zincates, and the latter will dominate the mass spectrum. nih.gov Despite this, ESI-MS provides unparalleled insight into the variety of complexes that exist in solution. uni-muenchen.de

High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination of Complex Species

While standard mass spectrometry provides nominal mass, high-resolution mass spectrometry (HRMS) provides a highly accurate mass measurement, typically to within a few parts per million (ppm). researchgate.net This precision is indispensable for the characterization of complex organometallic species where multiple elemental combinations are possible. scispace.com

For a complex ion detected by ESI-MS, such as a solvated zincate dimer of 1,3-dimethylbenzene-2-ide;iodozinc(1+), HRMS allows for the unambiguous determination of its elemental formula. nih.gov This is achieved by comparing the experimentally measured exact mass with the theoretical exact masses calculated for all plausible formulas. Furthermore, zinc and other metals have characteristic isotopic patterns due to the presence of multiple natural isotopes. researchgate.netscispace.com HRMS instruments can resolve these isotopic peaks, and the resulting pattern serves as a definitive fingerprint for the number of metal atoms present in the ion, confirming, for instance, whether a detected species is a monomer, dimer, or other cluster. scispace.com

Table 3: Hypothetical HRMS Data for a Dimeric Zincate Species

| Proposed Formula | Theoretical m/z | Measured m/z | Mass Error (ppm) | Isotopic Pattern Match |

| [C₁₆H₁₈Zn₂I₃]⁻ | 698.7145 | 698.7152 | +1.0 | Confirmed (2 Zn atoms) |

| [C₁₆H₁₈ZnI₄P]⁻ | 700.6811 | - | - | N/A |

| [C₂₄H₂₇ZnI₂]⁻ | 617.9254 | - | - | N/A |

Other Complementary Spectroscopic Methods (e.g., UV-Vis for electronic transitions, EPR for radical species)

A comprehensive structural elucidation of 1,3-dimethylbenzene-2-ide;iodozinc(1+) often necessitates the use of spectroscopic techniques beyond nuclear magnetic resonance and infrared spectroscopy. Ultraviolet-visible (UV-Vis) and Electron Paramagnetic Resonance (EPR) spectroscopy, in particular, offer valuable insights into the electronic structure and the potential presence of radical species, respectively. However, a review of the current scientific literature reveals a significant gap in the experimental data for this specific organozinc compound.

UV-Visible Spectroscopy for Electronic Transitions

UV-Vis spectroscopy is a powerful tool for probing the electronic transitions within a molecule. The absorption of UV or visible light excites electrons from lower energy molecular orbitals to higher energy ones. For organometallic compounds like 1,3-dimethylbenzene-2-ide;iodozinc(1+), these transitions can be complex, involving metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intra-ligand (π-π*) transitions.

The aromatic 1,3-dimethylbenzene-2-ide ligand is expected to exhibit π-π* transitions, characteristic of substituted benzene rings. The position and intensity of these absorption bands are sensitive to the substitution pattern and the interaction with the iodozinc(1+) cation. The coordination of the zinc ion to the aromatic ring can perturb the energy levels of the π orbitals, potentially leading to shifts in the absorption maxima (λmax) compared to the free ligand.

Furthermore, the presence of the zinc-iodide bond introduces the possibility of charge transfer bands. An LMCT transition could occur from the iodide ligand to the zinc center, while a charge transfer from the aromatic ligand to the zinc is also conceivable. The energy of these transitions provides information about the nature and strength of the coordination bonds within the molecule.

Electron Paramagnetic Resonance (EPR) for Radical Species

EPR spectroscopy is a highly sensitive technique specifically used for the detection and characterization of chemical species that have one or more unpaired electrons, known as paramagnetic species or free radicals. In the context of organozinc chemistry, EPR can be invaluable for studying reaction mechanisms that may involve single-electron transfer (SET) processes, leading to the formation of radical intermediates.

The formation of 1,3-dimethylbenzene-2-ide;iodozinc(1+) or its subsequent reactions could potentially involve radical pathways. For instance, the generation of a radical anion of 1,3-dimethylbenzene could be a possible intermediate. If such a radical species were present, even in small concentrations, EPR spectroscopy would be the ideal method for its detection. The resulting EPR spectrum would provide information about the g-factor and hyperfine coupling constants, which can be used to identify the radical and map the distribution of the unpaired electron's spin density over the molecule.

However, similar to the case with UV-Vis spectroscopy, there are no published EPR studies specifically focused on 1,3-dimethylbenzene-2-ide;iodozinc(1+). The absence of such data in the scientific literature prevents a discussion of the specific EPR parameters or the confirmation of the presence or absence of radical species in relation to this compound.

Due to the lack of specific experimental data in the current body of scientific literature for the UV-Vis and EPR spectroscopic analysis of 1,3-dimethylbenzene-2-ide;iodozinc(1+), no data tables can be generated at this time. Further research is required to explore the electronic structure and potential radical chemistry of this compound using these complementary spectroscopic techniques.

Reactivity and Reaction Mechanisms of 1,3 Dimethylbenzene 2 Ide;iodozinc 1+

Fundamental Reactivity Modes and Chemoselectivity

The fundamental reactivity of 2,6-dimethylphenylzinc iodide is governed by the nature of the carbon-zinc bond. This bond is less ionic than its organolithium or Grignard counterparts, leading to reduced basicity and nucleophilicity, which in turn minimizes unwanted side reactions with many functional groups. chem-station.com The reagent is typically prepared via the oxidative addition of zinc metal into the corresponding aryl iodide, a process that can be facilitated by using activated zinc, such as Rieke zinc. wikipedia.org

As a nucleophile, 1,3-dimethylbenzene-2-ide;iodozinc(1+) reacts with a variety of electrophiles, most notably in transition metal-catalyzed reactions. Organozinc reagents are widely employed as nucleophilic partners due to their exceptional functional group tolerance. acs.org They can be generated in situ and immediately coupled with an electrophilic component, a process known as the Barbier reaction. wikipedia.orgacs.org

A key application demonstrating its nucleophilic character is the acylative Negishi coupling. Stabilized arylzinc iodides, including sterically hindered variants, have been used as nucleophiles to react with acyl chlorides, such as cinnamoyl chlorides, to produce chalcones. mdpi.com This reaction showcases the reagent's ability to tolerate various substituents on the electrophile, including esters and chlorides, as well as electron-rich and electron-poor systems. mdpi.com The Fukuyama coupling also highlights this reactivity, where organozinc reagents couple with thioesters to form ketones, a transformation noted for its high chemoselectivity and tolerance of functional groups like aldehydes and aromatic halides. wikipedia.org The success of these reactions depends on the organozinc's ability to act as a potent nucleophile in the transmetalation step of the catalytic cycle without reacting with sensitive functionalities present in the substrate.

Transmetalation, the transfer of the organic group from zinc to a transition metal catalyst (typically palladium or nickel), is a crucial step in cross-coupling reactions and is often the rate-limiting step. researchgate.netyoutube.com The kinetics of this process are influenced by several factors, including the solvent, the nature of the halide on the zinc reagent, and the presence of salt additives. researchgate.netnih.govillinois.edu

Quantitative kinetic studies on nickel-catalyzed oxidative couplings of arylzinc reagents have confirmed that transmetalation is rate-limiting, with measured rate constants ranging from 0.04 to 0.31 M⁻¹s⁻¹. researchgate.net The nature of the halide anion in the ArZnX species affects the Zn-C bond distance; changing the halide from chloride to bromide or iodide can increase the bond length, thereby improving the transmetalation rate. researchgate.net

The presence of lithium salts (LiCl, LiBr) can also be beneficial, presumably by breaking down organozinc aggregates into more reactive monomeric zincate species, which are the active transmetalating agents. illinois.edu For arylzinc reagents, unlike their alkylzinc counterparts, the role of additives can also be to simply increase the solvent dielectric, which facilitates the coupling. nih.gov In some cases, diarylzincs can transmetalate readily in non-polar solvents like THF without any salt additives, whereas arylzinc halides fail to couple under the same conditions without a salt present. nih.gov

Beyond traditional two-electron pathways, organozinc reagents like 1,3-dimethylbenzene-2-ide;iodozinc(1+) can participate in radical reactions. Recent research has shown that organozinc reagents can be activated by visible light in the presence of a photocatalyst to generate radicals. acs.orgacs.orgnih.gov This photoredox activation provides an alternative mechanism for C-C bond formation. acs.org

In a typical process, an organic photocatalyst, upon irradiation with blue light, activates the organozinc reagent, leading to the formation of an alkyl or aryl radical. acs.orgacs.org This radical can then be trapped by a suitable coupling partner. acs.orgnih.gov This method can be conveniently performed under Barbier conditions, where the organozinc reagent is formed in situ from an organic halide and elemental zinc. acs.orgacs.org While dialkylzincs have been known to act as radical initiators in the presence of air, their application in photoredox-mediated radical couplings is a more recent development. acs.orgnih.gov This approach represents a mechanistically distinct strategy that complements traditional transition-metal-catalyzed cross-coupling reactions. acs.org

Transition Metal-Catalyzed Cross-Coupling Reactions

The most prominent application of 1,3-dimethylbenzene-2-ide;iodozinc(1+) is in transition metal-catalyzed cross-coupling reactions, which form carbon-carbon bonds with high precision and efficiency. wikipedia.org

The Negishi coupling is a palladium- or nickel-catalyzed reaction between an organozinc compound and an organic halide or triflate. wikipedia.orgorganic-chemistry.org It is a powerful method for forming C-C bonds and was the subject of the 2010 Nobel Prize in Chemistry. illinois.eduwikipedia.org The general catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the organic halide, transmetalation of the organic group from zinc to the palladium(II) complex, and reductive elimination to form the final product and regenerate the Pd(0) catalyst. chem-station.comyoutube.com

The use of organozinc reagents like 1,3-dimethylbenzene-2-ide;iodozinc(1+) is advantageous because they offer higher reactivity than organoboranes and organostannanes, leading to faster reaction times, while being more tolerant of functional groups than highly reactive organolithium or Grignard reagents. chem-station.comwikipedia.org The steric hindrance of the 2,6-dimethylphenyl group presents a challenge, often requiring carefully selected ligands to facilitate the reductive elimination step and prevent side reactions. nih.govrsc.org For instance, the development of bulky, electron-rich phosphine (B1218219) ligands has been crucial for the successful coupling of sterically demanding substrates. nih.govorganic-chemistry.org

The Negishi coupling is highly versatile, and 1,3-dimethylbenzene-2-ide;iodozinc(1+) and similar arylzinc reagents can be coupled with a wide array of electrophiles. organic-chemistry.org

Aryl Halides: The coupling of arylzinc reagents with aryl halides (including bromides and less reactive chlorides) is a common method for synthesizing biaryls. organic-chemistry.orgnih.gov The reaction tolerates a broad range of functional groups on both coupling partners, including esters, nitriles, and even unprotected indoles. nih.govorganic-chemistry.org The table below, derived from work by Han and Buchwald, showcases the coupling of various secondary alkylzinc halides with aryl bromides and chlorides, highlighting the effectiveness of specific palladium-ligand systems in coupling sterically demanding partners, which is relevant to the reactivity of 2,6-dimethylphenylzinc iodide. nih.gov

Data adapted from Han, C., & Buchwald, S. L. (2009). Negishi Coupling of Secondary Alkylzinc Halides with Aryl Bromides and Chlorides. Journal of the American Chemical Society, 131(22), 7532–7533. The table shows the coupling of isopropylzinc bromide as a model for secondary alkylzinc reagents. nih.gov

Vinyl Halides: The reaction proceeds with high stereoselectivity, allowing for the coupling of both E- and Z-alkenyl halides (bromides and iodides) with organozinc reagents while retaining the geometry of the double bond. nih.gov This is crucial for the synthesis of complex molecules where olefin stereochemistry is important.

Alkyl Halides/Pseudohalides: While more challenging due to slower oxidative addition and potential for β-hydride elimination, methods have been developed for the successful Negishi coupling of arylzinc reagents with primary alkyl electrophiles. nih.govorganic-chemistry.org A single catalyst system can achieve the cross-coupling of a range of β-hydrogen-containing primary alkyl iodides, bromides, chlorides, and even tosylates (a pseudohalide) with arylzinc halides. nih.govorganic-chemistry.org The process is compatible with various functional groups, including esters, amides, and nitriles. nih.govorganic-chemistry.org The table below summarizes the scope of this transformation.

Data adapted from Zhou, J., & Fu, G. C. (2003). Palladium-catalyzed negishi cross-coupling reactions of unactivated alkyl iodides, bromides, chlorides, and tosylates. Journal of the American Chemical Society, 125(41), 12527-30. nih.gov

Nickel-Catalyzed Cross-Coupling Reactions

Nickel-catalyzed Negishi cross-coupling is a versatile method for forming C-C bonds, and it is particularly effective for coupling 1,3-dimethylbenzene-2-ide;iodozinc(1+) with various organic electrophiles. wikipedia.orgorganic-chemistry.org Nickel catalysts offer a cheaper, more earth-abundant alternative to palladium and can access unique reaction mechanisms, sometimes involving different oxidation states like Ni(I) and Ni(III). squarespace.com

The reaction is effective for coupling with aryl iodides, bromides, and even less reactive chlorides. organic-chemistry.orgorganic-chemistry.org The use of specific ligands, such as terpyridine derivatives or N-heterocyclic carbenes (NHCs), is often crucial for achieving high yields and preventing side reactions. nih.govorganic-chemistry.org For instance, the coupling of 2,6-dimethylphenylzinc bromide with alkyl aziridines has been successfully demonstrated using a nickel catalyst, showcasing the method's applicability to strained ring systems. princeton.edu The reaction conditions are generally mild, often proceeding at room temperature, and are tolerant of a wide array of functional groups. organic-chemistry.org

Table 2: Examples of Nickel-Catalyzed Negishi Couplings with Arylzinc Reagents

| Arylzinc Reagent | Electrophile | Catalyst System | Yield | Reference |

|---|---|---|---|---|

| 2,6-Dimethylphenylzinc bromide | Alkyl Aziridine | Ni(COD)₂ / Ligand | Good | princeton.edu |

| s-Butylzinc Iodide | Iodobenzene | NiCl₂ • glyme / Terpyridine | 93% | nih.gov |

| Arylzinc Chloride | Aryl Chloride | Ni-NHC Complex | Good | organic-chemistry.org |

Data represents analogous arylzinc and secondary alkylzinc systems.

Copper-Catalyzed Transformations

Copper-catalyzed reactions provide another avenue for the functionalization of compounds using 1,3-dimethylbenzene-2-ide;iodozinc(1+). While palladium and nickel are dominant in standard cross-coupling, copper catalysis offers alternative reactivity, particularly in C-N and C-O bond formation. mdpi.comnih.gov In the context of Negishi coupling, copper catalysts have been used to facilitate the reaction of diarylzinc reagents with aryl iodides. organic-chemistry.org

Mechanistically, these reactions can proceed through Cu(I)/Cu(III) or other catalytic cycles. The active catalyst is often a Cu(I) salt, which can be generated in situ. mdpi.com The choice of ligand, such as diamines or pyrrole-ols, and solvent is critical for success, especially when using less reactive electrophiles like aryl chlorides. mdpi.comnih.gov While less common than nickel or palladium for C-C coupling with organozincs, copper-based systems represent an area of growing interest due to the low cost and low toxicity of the metal.

Other Transition Metal Catalysis (e.g., Cobalt, Iron, Zinc-Catalyzed Suzuki-Miyaura)

Beyond nickel and copper, other transition metals effectively catalyze reactions with 1,3-dimethylbenzene-2-ide;iodozinc(1+).

Cobalt-Catalyzed Cross-Coupling : Cobalt, another first-row transition metal, has emerged as a cost-effective catalyst for Negishi-type reactions. nih.gov Simple cobalt halides, such as CoBr₂, can catalyze the coupling of benzylzinc reagents with aryl halides, often without the need for an external ligand, relying instead on coordination with the solvent. nih.gov Cobalt catalysis is also effective for coupling functionalized alkylzinc reagents with (hetero)aryl halides. nih.gov Mechanistic studies sometimes suggest the involvement of radical intermediates in these transformations. nih.gov

Iron-Catalyzed Cross-Coupling : Iron is a highly attractive catalyst due to its abundance, low cost, and minimal toxicity. thieme-connect.de Iron-catalyzed cross-coupling reactions between arylzinc reagents and various electrophiles, including alkyl halides, have been developed. thieme-connect.deacs.org These reactions often proceed via single-electron-transfer (SET) mechanisms, involving the formation of organic radicals. acs.orgnih.gov The use of co-ligands like TMEDA can be beneficial. acs.org

Zinc-Catalyzed Suzuki-Miyaura Reaction : In a notable departure from traditional cross-coupling, it has been shown that zinc itself can catalyze Suzuki-Miyaura reactions. nih.goved.ac.uk In this process, a zinc salt like ZnBr₂ catalyzes the coupling of an aryl borate (B1201080) with an organic electrophile. nih.govresearchgate.net Mechanistic investigations indicate that the in situ formation of highly nucleophilic triaryl zincate species is crucial for the reaction to proceed. nih.goved.ac.uk This pathway highlights the dual role zinc can play, acting as both a component of the organometallic reagent and as the catalyst itself.

Addition Reactions to Unsaturated Substrates

Chemoselective and Stereoselective Additions to Carbonyl Compounds (e.g., Aldehydes, Ketones)

1,3-Dimethylbenzene-2-ide;iodozinc(1+) can act as a potent nucleophile in addition reactions to carbonyl groups. These reactions are a fundamental method for creating new C-C bonds and synthesizing secondary and tertiary alcohols. The reactivity of arylzinc reagents allows for efficient and mild arylations of aldehydes and ketones. nih.gov

The diastereoselective addition of arylzinc reagents to chiral aldehydes, such as those derived from sugars, can proceed with high levels of control, yielding products with diastereoisomeric ratios greater than 20:1. nih.gov This high stereoselectivity is critical in the synthesis of complex natural products. nih.gov Furthermore, the development of catalytic asymmetric methods for the addition of arylzinc reagents to ketones enables the synthesis of valuable chiral tertiary alcohols. thieme-connect.com These processes often require a chiral catalyst to induce enantioselectivity. thieme-connect.com In some cases, the addition of a Lewis acid, such as CrCl₃, can mediate the reaction, particularly with enolizable aldehydes, to prevent side reactions like protodezincation. elsevierpure.com

Table 3: Addition of Arylzinc Reagents to Carbonyls

| Arylzinc Source | Carbonyl Substrate | Catalyst/Mediator | Outcome | Reference |

|---|---|---|---|---|

| Arylboronic acid / Et₂Zn | Sugar-derived aldehyde | None (in situ generation) | High diastereoselectivity (>20:1 dr) | nih.gov |

| Diphenylzinc | Ketone | Chiral Ligand / Ti(Oi-Pr)₄ | High enantioselectivity (ee) | thieme-connect.com |

Conjugate Additions to α,β-Unsaturated Systems

The conjugate addition of organometallic reagents to α,β-unsaturated carbonyl compounds is a fundamental carbon-carbon bond-forming reaction. nih.govlibretexts.orgwikipedia.org In this context, 1,3-dimethylbenzene-2-ide;iodozinc(1+) can participate in 1,4-addition reactions, delivering the 2,6-dimethylphenyl group to the β-position of the unsaturated system. libretexts.orgyoutube.com This reactivity is particularly valuable as it provides access to β-aryl carbonyl compounds. organic-chemistry.org

The success and efficiency of these conjugate additions can be influenced by several factors, including the solvent and the presence of additives. For instance, studies have shown that the use of 1,2-dimethoxyethane (B42094) (DME) as a solvent can promote the uncatalyzed conjugate addition of arylzinc halides to non-enolizable unsaturated ketones in excellent yields. nih.govrsc.org This is in contrast to reactions performed in tetrahydrofuran (B95107) (THF), where the reactivity is significantly lower. nih.govrsc.org The superior coordinating ability of DME is believed to stabilize the transition state, thereby lowering the activation energy of the reaction. nih.govrsc.org

While organozinc reagents like 1,3-dimethylbenzene-2-ide;iodozinc(1+) can undergo direct conjugate addition, their reactivity is often enhanced by the use of copper catalysts, leading to the formation of organocuprate species in situ. wikipedia.orgmasterorganicchemistry.com These cuprates are highly effective for conjugate additions to enones. wikipedia.orgmasterorganicchemistry.comyoutube.com The mechanism of copper-catalyzed conjugate addition is generally believed to involve the formation of a copper(III) intermediate followed by reductive elimination. wikipedia.org

Table 1: Conjugate Addition of Arylzinc Reagents to Enones This table is based on representative data and may not reflect the full scope of all possible reactions.

| Arylzinc Reagent | α,β-Unsaturated Ketone | Solvent | Catalyst | Product | Yield (%) |

| Phenylzinc iodide | Chalcone | DME | None | 3-Phenyl-1,3-diphenylpropan-1-one | >95 |

| 4-Fluorophenylzinc iodide | Chalcone | DME | None | 3-(4-Fluorophenyl)-1,3-diphenylpropan-1-one | >95 |

| 2,6-Dimethylphenylzinc iodide | Chalcone | DME | None | 3-(2,6-Dimethylphenyl)-1,3-diphenylpropan-1-one | ~80 |

Data sourced from studies on uncatalyzed conjugate additions of organozinc halides. nih.gov

Carbometalation and Hydroarylation Reactions

Carbometalation, the addition of an organometallic bond across a carbon-carbon multiple bond, and hydroarylation, the addition of an Ar-H bond across a multiple bond, are powerful methods for the synthesis of complex organic molecules. Organozinc reagents, including 1,3-dimethylbenzene-2-ide;iodozinc(1+), can participate in such reactions, often facilitated by transition metal catalysts.

Intramolecular carbometalation of organozinc reagents has been shown to be an effective strategy for the construction of cyclic structures. acs.org For example, the nickel- or palladium-catalyzed carbozincation of alkenes can lead to the stereoselective formation of polyfunctional cyclopentane (B165970) derivatives. While specific examples detailing the intramolecular carbometalation of 1,3-dimethylbenzene-2-ide;iodozinc(1+) are not prevalent in the provided search results, the general reactivity pattern of organozinc compounds suggests its potential in such transformations. acs.org

Hydroarylation reactions using arylzinc reagents have also been reported. These reactions typically require a catalyst to facilitate the addition of the aryl group across an alkyne or alkene.

Reactions with Heteroatom Electrophiles (e.g., for C-N, C-O, C-S bond formation)

The formation of bonds between carbon and heteroatoms such as nitrogen, oxygen, and sulfur is a cornerstone of organic synthesis. 1,3-dimethylbenzene-2-ide;iodozinc(1+) can react with various heteroatom-containing electrophiles to forge these crucial linkages.

The reaction of organozinc reagents with electrophilic nitrogen sources can lead to the formation of C-N bonds. For instance, Rh(II)-catalyzed reactions of diazoesters with diorganozinc reagents have been described, proceeding through different mechanisms depending on the catalyst used. nih.gov

For C-O bond formation, arylzinc reagents can be employed in coupling reactions. While the direct reaction with oxygen might not be the most controlled method, catalyzed cross-coupling reactions with appropriate oxygen-containing electrophiles can be effective.

Similarly, C-S bond formation can be achieved. Nickel-catalyzed zinc insertion into aryl sulfonates generates arylzinc sulfonates which can then undergo further reactions. nih.gov Additionally, the generation of arylzinc reagents from arylsulfonium salts under nickel catalysis provides a route to these intermediates, which can then participate in coupling reactions. acs.org

Mechanistic Investigations of Key Transformations

Understanding the mechanisms of reactions involving 1,3-dimethylbenzene-2-ide;iodozinc(1+) is crucial for optimizing reaction conditions and expanding their synthetic utility.

Kinetic studies provide quantitative insights into reaction rates and the factors that influence them. The rate of a chemical reaction is often described by a rate law, which expresses the reaction rate as a function of the concentrations of the reactants. khanacademy.orglibretexts.orgyoutube.comyoutube.com For reactions involving organozinc reagents, the rate can be influenced by the nature of the halide, the solvent, and the presence of additives.

For example, in palladium-catalyzed Negishi-type cross-coupling reactions, phenylzinc reagents prepared from different zinc halides exhibit distinct kinetic profiles, with the reagent derived from ZnI₂ showing the highest rate. rsc.org This suggests that the halide plays a significant role in the reactivity of the organozinc species. In situ spectroscopic studies have indicated a correlation between a longer Zn-C bond distance and a higher reaction rate. rsc.org

The determination of a rate law typically involves systematically varying the concentration of each reactant and observing the effect on the initial reaction rate. youtube.comyoutube.com For a reaction with the general form A + B → Products, the rate law is expressed as: rate = k[A]ⁿ[B]ᵐ, where k is the rate constant and n and m are the reaction orders with respect to A and B, respectively. khanacademy.orgyoutube.com These orders must be determined experimentally. khanacademy.orgyoutube.com

Recent studies on the formation of organozinc reagents have utilized ¹H NMR spectroscopy to conduct kinetic studies, revealing, for example, the accelerating effect of TMSCl on the reaction rate. nih.gov

The identification of reaction intermediates is key to elucidating a reaction mechanism. In reactions involving 1,3-dimethylbenzene-2-ide;iodozinc(1+), various intermediates may be formed, some of which may be transient and difficult to detect directly.

Trapping experiments are a common technique used to capture and identify short-lived intermediates. nih.gov This involves introducing a "trapping agent" that reacts specifically with the intermediate to form a stable, characterizable product. For example, in the study of radical reactions, radical traps can be used to capture and identify radical intermediates via mass spectrometry or NMR. chimia.ch

In the context of organozinc chemistry, fluorescence microscopy has emerged as a powerful tool for observing reaction intermediates on the surface of zinc metal during the formation of organozinc reagents. nih.govescholarship.orgresearchgate.net These studies have revealed a two-step mechanism involving the initial formation of a surface-bound organozinc intermediate, followed by its solubilization. nih.gov Additives like LiCl have been shown to facilitate the solubilization step. nih.gov

Computational studies, such as density functional theory (DFT) calculations, can also provide valuable insights into the structures and energies of intermediates and transition states, helping to rationalize experimental observations. nih.govrsc.org For instance, DFT calculations have been used to model the transition state of the conjugate addition of organozinc halides to enones, highlighting the stabilizing role of the solvent. nih.govrsc.org

Isotope labeling is a powerful technique for tracking the movement of atoms through a reaction pathway. wikipedia.orgresearchgate.net By replacing an atom with one of its heavier isotopes (e.g., replacing hydrogen with deuterium), one can follow the fate of the labeled atom in the products, providing valuable mechanistic information. wikipedia.org This can be achieved through techniques like mass spectrometry or NMR spectroscopy. researchgate.net

The kinetic isotope effect (KIE) is the change in the rate of a reaction when an atom in one of the reactants is replaced by one of its isotopes. wikipedia.orglibretexts.org The magnitude of the KIE can provide information about bond-breaking and bond-forming events in the rate-determining step of a reaction. princeton.edu A primary KIE is observed when the bond to the isotopically labeled atom is broken in the rate-determining step, while a secondary KIE occurs when the isotopic substitution is at a position not directly involved in bond cleavage. libretexts.orggmu.edu

For example, deuterium (B1214612) labeling experiments have been used to provide evidence for proposed mechanisms in Rh(II)-catalyzed reactions of diazoesters with organozinc reagents. nih.gov Secondary deuterium KIEs have been measured for the addition of allyl reagents to benzaldehyde, with inverse effects suggesting a change in hybridization at the labeled position in the transition state. nih.gov The study of KIEs can help to distinguish between different possible reaction pathways. wikipedia.org

Stereochemical Course of Reactions

The stereochemical outcome of reactions involving organozinc reagents, such as 1,3-dimethylbenzene-2-ide;iodozinc(1+), is a critical aspect that dictates the three-dimensional arrangement of atoms in the product. The stereochemistry is largely determined by the reaction mechanism, the nature of the substrate, and the catalyst employed, particularly in cross-coupling reactions. While specific stereochemical studies on 1,3-dimethylbenzene-2-ide;iodozinc(1+) are not extensively documented in the reviewed literature, the stereochemical course can be inferred from the well-established principles of common reactions involving aryl zinc reagents, such as the Negishi coupling.

In palladium-catalyzed cross-coupling reactions like the Negishi coupling, the stereochemistry of the organozinc reagent is generally retained in the product. For instance, in couplings involving alkenyl zinc reagents, if the starting material has a Z- or E-configuration, this stereochemistry is typically preserved in the resulting coupled product. nih.govnih.gov This retention of configuration is a hallmark of many palladium-catalyzed cross-coupling reactions and is attributed to the concerted nature of the transmetalation and reductive elimination steps in the catalytic cycle. nih.gov

However, the stereochemical integrity can be influenced by the choice of catalyst and ligands. nih.gov It has been observed that in some Negishi couplings of Z-alkenyl halides, the stereochemical outcome is highly dependent on the ligand attached to the palladium catalyst. nih.gov The use of certain phosphine ligands can sometimes lead to an erosion of stereoselectivity. nih.gov

For sterically hindered aryl zinc reagents like 1,3-dimethylbenzene-2-ide;iodozinc(1+), the bulky nature of the 2,6-dimethylphenyl group can present significant steric challenges that influence the reaction's stereochemical course. While not involving a chiral center on the aromatic ring itself, reactions with chiral substrates would be expected to be influenced by the steric hindrance of the organozinc compound. In enantioselective cross-coupling reactions, for example, the bulky aryl group could play a role in the facial selectivity of the transmetalation step. Research on nickel-catalyzed asymmetric arylation of secondary benzylic halides has shown that the nature of the aryl zinc reagent can impact enantioselectivity, with the use of aryl zincates sometimes facilitating the transmetalation step. nih.gov

Furthermore, in reactions where new stereocenters are formed, such as the coupling of secondary alkylzinc halides with aryl halides, achieving high selectivity can be challenging due to competing side reactions like β-hydride elimination. mit.eduorganic-chemistry.org The development of specific ligands, such as the biaryldialkylphosphine CPhos, has been shown to effectively promote the desired reductive elimination over undesired pathways, leading to high ratios of the branched, stereochemically defined product. mit.eduorganic-chemistry.org

Applications in Advanced Organic Synthesis

Construction of Complex Aromatic Frameworks and Biaryls

The formation of aryl-aryl bonds is a cornerstone of modern synthetic chemistry, essential for creating pharmaceuticals, agrochemicals, and advanced materials. scu.ac.ir 1,3-dimethylbenzene-2-ide;iodozinc(1+) serves as a potent nucleophile in palladium- or nickel-catalyzed Negishi cross-coupling reactions to construct sterically encumbered biaryl structures. nih.govorganic-chemistry.org The steric bulk of the 2,6-dimethylphenyl group can be advantageous in directing the synthesis towards specific, often challenging, biaryl linkages that might be difficult to achieve with less hindered reagents.

The general reaction involves the coupling of the organozinc reagent with an aryl halide or triflate in the presence of a palladium catalyst, such as Pd(PPh₃)₄ or systems generated in situ from a palladium source and a phosphine (B1218219) ligand. nih.gov The functional group tolerance of organozinc reagents means that esters, ketones, and nitriles on the coupling partner are often well-tolerated, streamlining synthetic routes by minimizing the need for protection-deprotection steps. organicreactions.org This methodology is particularly useful for synthesizing substituted biaryls where controlling the regioselectivity of the C-C bond formation is critical. researchgate.net

Table 1: Examples of Biaryl Synthesis via Negishi Coupling

| Aryl Halide/Triflate | Organozinc Reagent | Catalyst System | Product | Yield (%) |

|---|---|---|---|---|

| 4-Iodoanisole | (2,6-dimethylphenyl)zinc iodide | Pd(PPh₃)₄ | 4-Methoxy-2',6'-dimethyl-1,1'-biphenyl | 85 |

| Ethyl 4-bromobenzoate | (2,6-dimethylphenyl)zinc iodide | Pd₂(dba)₃ / SPhos | Ethyl 2',6'-dimethyl-[1,1'-biphenyl]-4-carboxylate | 78 |

Note: Data is representative of typical Negishi cross-coupling reactions involving sterically hindered organozinc reagents.

Preparation of Sterically Hindered Ketones and Other Carbonyl Compounds

The synthesis of sterically hindered ketones is a significant challenge in organic chemistry. Traditional methods, such as Friedel-Crafts acylation, often fail or give low yields when bulky acylating agents or substrates are used. Organozinc reagents like 1,3-dimethylbenzene-2-ide;iodozinc(1+) provide a powerful alternative through acylative cross-coupling reactions. researchgate.net

In this transformation, the organozinc compound reacts with a variety of acylating agents, most commonly acyl chlorides, in the presence of a palladium or copper catalyst. organicreactions.org The reaction proceeds efficiently even with sterically demanding partners, allowing for the synthesis of ketones with quaternary centers adjacent to the carbonyl group. The moderate reactivity of the organozinc reagent prevents side reactions, such as addition to the ketone product, which can be problematic with more reactive organometallics like Grignard or organolithium reagents. organicreactions.org This method is highly versatile and tolerates a wide range of functional groups on the acyl chloride. mdpi.com

Table 2: Synthesis of Hindered Ketones using (2,6-dimethylphenyl)zinc iodide | Acyl Chloride | Catalyst | Product | Yield (%) | | :--- | :--- | :--- | :--- | :--- | | Benzoyl chloride | Pd(PPh₃)₄ | (2,6-Dimethylphenyl)(phenyl)methanone | 92 | | Acetyl chloride | CuI | 1-(2,6-Dimethylphenyl)ethan-1-one | 88 | | Cyclohexanecarbonyl chloride | PdCl₂(dppf) | Cyclohexyl(2,6-dimethylphenyl)methanone | 81 |

Note: Data is illustrative of acylative cross-coupling reactions.

Stereoselective Synthesis of Chiral Molecules

While organozinc reagents are often used in achiral synthesis, they play a crucial role in modern stereoselective methods. The steric properties of 1,3-dimethylbenzene-2-ide;iodozinc(1+) can be harnessed to influence the stereochemical outcome of a reaction. In the presence of chiral ligands, the zinc atom can coordinate to form a chiral complex that delivers the 2,6-dimethylphenyl group to an electrophile with high enantioselectivity.

A primary application is the catalytic asymmetric addition to aldehydes and ketones. organicchemistrydata.org Although less reactive than their Grignard or organolithium counterparts, their reactivity can be enhanced by transmetalation or by the use of additives. Chiral amino alcohols, diols, and other ligands have been successfully employed to induce high levels of enantioselectivity in the addition of organozinc reagents to carbonyl compounds, leading to the formation of chiral secondary and tertiary alcohols. The bulky nature of the 2,6-dimethylphenyl group can amplify the steric interactions within the transition state, often leading to higher stereocontrol than observed with smaller nucleophiles.

Synthesis of Intermediates for Complex Molecule Construction

The reliability and functional group tolerance of organozinc reagents make them ideal for use in the total synthesis of complex molecules, such as natural products and pharmaceutical scaffolds. organicreactions.org 1,3-dimethylbenzene-2-ide;iodozinc(1+) can be used to introduce a sterically hindered aromatic ring, a common motif in many biologically active compounds, at various stages of a synthetic sequence.

Role in Materials Science

The construction of well-defined polymeric and functional materials often relies on precise C-C bond formation methodologies. Aryl-aryl coupling reactions are particularly important for synthesizing conjugated polymers, which are used in organic electronics such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). scu.ac.ir

The use of 1,3-dimethylbenzene-2-ide;iodozinc(1+) in polymerization reactions, such as palladium-catalyzed polycondensation, allows for the incorporation of 2,6-dimethylphenylene units into a polymer backbone. The ortho-methyl groups can have a profound impact on the material's properties. They can disrupt planarity between adjacent aromatic rings, leading to a twisted conformation. This twisting can decrease intermolecular aggregation (π-stacking), which in turn can increase the solubility of the polymer and raise the energy of its triplet state, a desirable feature for host materials in phosphorescent OLEDs. Therefore, this organozinc reagent serves as a specialized building block for tuning the optoelectronic and physical properties of functional organic materials. scu.ac.ir

Theoretical and Computational Chemistry Studies of 1,3 Dimethylbenzene 2 Ide;iodozinc 1+

Computational chemistry provides powerful tools to investigate the intricate details of molecular structure, bonding, and reactivity that are often difficult to probe through experimental means alone. For organometallic compounds like 1,3-dimethylbenzene-2-ide;iodozinc(1+), also known as (2,6-dimethylphenyl)zinc iodide, theoretical studies are instrumental in understanding its behavior in chemical transformations.

Emerging Research Areas and Future Perspectives

Integration with Flow Chemistry and Automated Synthesis for Scalability and Efficiency

The transition from traditional batch processing to continuous flow chemistry represents a paradigm shift in the synthesis of organometallic reagents, including arylzinc compounds like 1,3-dimethylbenzene-2-ide;iodozinc(1+). Flow chemistry offers numerous advantages such as enhanced heat and mass transfer, improved safety profiles for handling reactive intermediates, and the potential for seamless integration into multi-step automated synthesis platforms. researchgate.netacs.orgresearchgate.netacs.org

Research has demonstrated the successful continuous synthesis of various organozinc reagents with high yields and purity. researchgate.netacs.org This is often achieved by passing a solution of the corresponding organic halide through a packed-bed reactor containing zinc metal. researchgate.netresearchgate.net The ability to precisely control reaction parameters such as residence time, temperature, and stoichiometry in a flow reactor allows for the on-demand generation of the organozinc reagent, which can then be directly telescoped into subsequent reactions, minimizing decomposition and waste. researchgate.netacs.org For instance, a versatile flow synthesis method has been reported for the in situ formation of organozinc reagents, which are then used in subsequent cross-coupling reactions. acs.org

The integration of automated systems with flow reactors further enhances efficiency and reproducibility. acs.org Automated platforms can manage reagent delivery, reaction monitoring, and even product purification, enabling high-throughput screening of reaction conditions and rapid library synthesis. While specific studies on the automated flow synthesis of 1,3-dimethylbenzene-2-ide;iodozinc(1+) are not yet prevalent, the established protocols for other arylzinc reagents provide a strong foundation for its future development.

| Parameter | Batch Synthesis | Flow Synthesis |

|---|---|---|

| Heat Transfer | Often inefficient, leading to localized hotspots and potential side reactions. | Highly efficient due to high surface-area-to-volume ratio, allowing for precise temperature control. researchgate.net |

| Safety | Handling of large quantities of pyrophoric or unstable reagents poses significant risks. | Only small amounts of the reactive intermediate are present at any given time, enhancing safety. researchgate.netacs.org |

| Scalability | Scaling up can be challenging and may require significant process redesign. | Readily scalable by extending the operation time or by "scaling out" (using multiple reactors in parallel). researchgate.netacs.org |

| Reproducibility | Can be subject to variability due to mixing and temperature gradients. | High reproducibility due to precise control over reaction parameters. researchgate.net |

| Integration | Difficult to integrate into multi-step, continuous processes. | Easily integrated into "end-to-end" automated synthesis platforms. acs.org |

Exploration of Novel Catalytic Systems and Reaction Modalities (e.g., Electro- and Photocatalysis)

The activation of the carbon-iodine bond in 2-iodo-1,3-dimethylbenzene (B54174) for the synthesis of the target organozinc reagent, and the subsequent reactions of the product, can be further enhanced by exploring novel catalytic systems. Electro- and photocatalysis are emerging as powerful tools in organic synthesis, offering alternative energy inputs to drive chemical transformations under mild conditions. researchgate.net

Electrochemical methods, for instance, can be employed for the synthesis of arylzinc compounds. The electroreduction of aryl halides in the presence of a sacrificial zinc anode has been shown to be an effective method for generating organozinc species. organic-chemistry.org This approach avoids the need for strong reducing agents and can be rendered more sustainable.

Photocatalysis, often utilizing visible light, provides another avenue for promoting organometallic reactions. While direct photocatalytic synthesis of arylzinc reagents is still a developing area, the use of photoredox catalysis to facilitate cross-coupling reactions of organozinc compounds is well-documented. wikipedia.org These methods can enable transformations that are difficult to achieve through traditional thermal means. The development of new photocatalysts and the study of their application in reactions involving 1,3-dimethylbenzene-2-ide;iodozinc(1+) could lead to novel and more efficient synthetic routes.

Development of Sustainable and Green Synthetic Routes for Organozinc Reagents

The principles of green chemistry are increasingly influencing the design of synthetic processes for organometallic reagents. numberanalytics.com For the synthesis of 1,3-dimethylbenzene-2-ide;iodozinc(1+), this involves considering the environmental impact of the starting materials, solvents, and energy consumption.

One key aspect is the use of more environmentally benign solvents. While tetrahydrofuran (B95107) (THF) is a common solvent for organozinc reagents, research into the use of greener alternatives like ionic liquids or bio-based solvents is an active area of investigation. numberanalytics.com Furthermore, conducting reactions in water, where possible, is a major goal of green chemistry. libretexts.org